Product packaging for 7-Bromoquinolin-3-ol(Cat. No.:CAS No. 1261487-70-0)

7-Bromoquinolin-3-ol

Cat. No.: B3027267
CAS No.: 1261487-70-0
M. Wt: 224.05
InChI Key: QSSKHPOBNVWRPS-UHFFFAOYSA-N
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Description

General Overview of Quinoline (B57606) Derivatives in Scientific Inquiry

Quinoline, a heterocyclic aromatic organic compound, has been a cornerstone of chemical research since its initial isolation from coal tar in 1834. Its versatile structure has allowed for extensive functionalization, leading to a vast library of derivatives with significant applications across various scientific disciplines.

The Position of 7-Bromoquinolin-3-ol within the Quinoline Research Landscape

While the broader categories of quinolines and bromoquinolines are well-documented, the specific compound this compound occupies a more niche area of investigation.

Structural Specificity and Research Focus on 7-Bromoquinolin-3-olThe structure of this compound is defined by the placement of a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the quinoline ring. This specific arrangement of substituents dictates its chemical reactivity and potential biological interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its solubility and ability to bind to biological targets. The bromine atom, being an electron-withdrawing group, can affect the overall electron distribution of the quinoline ring system.

Publicly available chemical data for this compound confirms its fundamental structural properties:

PropertyValue
Molecular Formula C₉H₆BrNO
SMILES C1=CC(=CC2=NC=C(C=C21)O)Br
InChI InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
InChIKey QSSKHPOBNVWRPS-UHFFFAOYSA-N

Data sourced from PubChem.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B3027267 7-Bromoquinolin-3-ol CAS No. 1261487-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSKHPOBNVWRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734927
Record name 7-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261487-70-0
Record name 7-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Reactivity and Chemical Transformations of 7 Bromoquinolin 3 Ol

General Reactivity Patterns of Quinoline (B57606) Derivatives

Quinoline, a fused heterocyclic aromatic system comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, displays a dual reactivity profile, influenced by both aromatic components.

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic substitution reactions on the quinoline nucleus predominantly occur on the more electron-rich benzene ring rather than the electron-deficient pyridine ring quimicaorganica.orgslideshare.netuomustansiriyah.edu.iq. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Consequently, electrophilic reagents typically attack the carbocyclic part of the quinoline system, with positions 5 and 8 being the most favored sites due to the stability of the intermediate carbocations formed during the reaction quimicaorganica.orgslideshare.netuomustansiriyah.edu.iq. For instance, nitration of quinoline typically yields a mixture of 5-nitro- and 8-nitroquinolines slideshare.netuomustansiriyah.edu.iq. Sulfonation also primarily targets these positions, with reaction conditions influencing the regioselectivity, often favoring the 8-position at lower temperatures and the 6-position at higher temperatures slideshare.netuomustansiriyah.edu.iq.

Nucleophilic Substitution Reactions on the Quinoline Ring

In contrast to electrophilic substitution, nucleophilic substitution reactions in quinolines are generally observed in the pyridine ring, particularly at positions 2 and 4, which are rendered electron-deficient by the presence of the nitrogen atom slideshare.netresearchgate.netarsdcollege.ac.inquimicaorganica.org. Halogen atoms or other good leaving groups at these positions are readily displaced by various nucleophiles quimicaorganica.org. For example, nucleophilic attack by sodamide can lead to the formation of 2-aminoquinolines via the Chichibabin reaction arsdcollege.ac.in. Halogenated quinolines, especially those substituted at the 2 or 4 positions, are highly susceptible to nucleophilic displacement reactions, proceeding through an addition-elimination mechanism where the negative charge can be delocalized onto the nitrogen atom quimicaorganica.org. Recent studies have also explored catalyst-free nucleophilic substitution of hydrogen in quinoline rings under specific conditions rsc.org.

Cross-Coupling Reactions Involving Brominated Quinolines

Brominated quinoline derivatives serve as versatile substrates for a wide array of transition metal-catalyzed cross-coupling reactions, most notably those mediated by palladium researchgate.netnih.govnih.govtandfonline.comresearchgate.netacs.orgnih.govresearchgate.netthieme-connect.denobelprize.org. These reactions are instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the synthesis of complex molecular architectures. Common palladium-catalyzed cross-coupling reactions applicable to brominated quinolines include:

Suzuki-Miyaura Coupling: Reacting aryl or heteroaryl bromides with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. This reaction is highly tolerant of functional groups and widely used in pharmaceutical synthesis researchgate.netnobelprize.org.

Heck Reaction: Coupling of aryl or vinyl halides with alkenes, catalyzed by palladium. This is effective for introducing alkenyl substituents researchgate.net.

Sonogashira Coupling: The palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides, forming new C-C triple bonds nih.govnih.govresearchgate.net.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines to form C-N bonds nih.gov.

The bromine atom at various positions on the quinoline ring, including the 7-position, can readily participate in these transformations, allowing for targeted functionalization tandfonline.comacs.org.

Specific Reactions and Derivatives of 7-Bromoquinolin-3-ol

The presence of both a hydroxyl group and a bromine atom on the quinoline core of this compound allows for distinct chemical modifications at these sites.

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group at the 3-position of this compound can undergo typical reactions of phenolic or enolic hydroxyl groups.

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This process, known as esterification, typically requires an acid catalyst (e.g., sulfuric acid) when reacting with carboxylic acids, or a base when using acid chlorides byjus.com. For instance, reaction with acetic anhydride (B1165640) in the presence of a base would yield the corresponding acetate (B1210297) ester.

General Esterification Reaction: R-OH + R'-COOH R'-COOR + HO byjus.com R-OH + R'-COCl R'-COOR + HCl

Etherification: The hydroxyl group can also be alkylated or arylated to form ethers. This typically involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide or phenoxide, followed by reaction with an alkyl or aryl halide (Williamson ether synthesis).

Reactions Involving the Bromine Substituent (e.g., Palladium-Catalyzed Couplings)

The bromine atom at the 7-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling: The 7-bromo substituent can be coupled with various aryl or heteroaryl boronic acids to form new C-C bonds, yielding 7-aryl- or 7-heteroarylquinolin-3-ol derivatives. For example, coupling with phenylboronic acid would result in 7-phenylquinolin-3-ol.

Example Reaction (Suzuki-Miyaura): this compound + Ar-B(OH) 7-Ar-quinolin-3-ol

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst would lead to the formation of 7-alkynylquinolin-3-ol derivatives.

Example Reaction (Sonogashira): this compound + R-CCH 7-(R-CC)-quinolin-3-ol

Buchwald-Hartwig Amination: The bromine at the 7-position can be replaced by an amino group through palladium-catalyzed coupling with primary or secondary amines, yielding 7-aminoquinolin-3-ol (B2847680) derivatives.

Example Reaction (Buchwald-Hartwig Amination): this compound + RNH 7-(RN)-quinolin-3-ol

These coupling reactions are highly valuable for constructing complex molecular scaffolds, where the hydroxyl group at the 3-position can be further manipulated or serve as a directing group. The regioselective nature of these palladium-catalyzed reactions allows for precise functionalization at the 7-position of the quinoline ring.

Derivatization Strategies for Expanding Chemical Space

The exploration and expansion of chemical space are critical endeavors in the discovery of novel compounds with tailored properties, particularly in medicinal chemistry and materials science. This compound, with its distinct functional groups—a reactive bromine atom at the 7-position and a hydroxyl group at the 3-position—serves as a versatile scaffold for generating a diverse array of derivatives. These derivatization strategies aim to systematically modify the molecule's structure, thereby influencing its physicochemical properties, biological activity, and potential applications.

The presence of the bromine atom at the C7 position offers a prime site for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, significantly broadening the accessible chemical space. Similarly, the phenolic hydroxyl group at the C3 position can undergo a variety of transformations, including alkylation and acylation, which further diversifies the molecular architecture and modulates properties such as solubility and lipophilicity.

Key Derivatization Strategies:

Functionalization at the C7-Bromine Position: The bromine atom in this compound is a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation. Transition metal catalysis, particularly palladium-catalyzed reactions, is instrumental in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling the aryl bromide with organoboron compounds (boronic acids or esters). By employing various aryl, heteroaryl, or vinyl boronic acids, a vast array of substituted quinolines can be synthesized. This strategy is highly effective for introducing bulky aromatic systems or specific functionalized rings, thereby expanding the chemical space with diverse electronic and steric properties.

Sonogashira Coupling: This reaction facilitates the introduction of alkynyl groups by coupling the aryl bromide with terminal alkynes. The resulting alkynyl-substituted quinolines offer linear extension and can serve as precursors for further click chemistry or cyclization reactions, adding another dimension to chemical space exploration.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the direct introduction of primary, secondary, or aromatic amine functionalities at the C7 position. This is crucial for synthesizing compounds with altered polarity, hydrogen-bonding capabilities, and potential biological interactions.

Other Cross-Coupling Reactions: While less commonly cited for this specific scaffold in the available literature, other palladium-catalyzed reactions such as Heck coupling (with alkenes) or Stille coupling (with organostannanes) could also be employed to introduce further structural diversity.

Functionalization at the C3-Hydroxyl Position: The phenolic hydroxyl group at the C3 position offers opportunities for derivatization that can fine-tune the molecule's properties.

O-Alkylation (Ether Formation): Reaction with alkyl halides or tosylates in the presence of a base (e.g., potassium carbonate, sodium hydride) leads to the formation of ethers. This modification can significantly alter the compound's lipophilicity, solubility, and metabolic stability. For instance, introducing short alkyl chains or more complex ether linkages can generate libraries of compounds with varied pharmacokinetic profiles.

O-Acylation (Ester Formation): Reaction with acyl halides or anhydrides, typically in the presence of a base, yields esters. Ester derivatives can serve as prodrugs, improving oral bioavailability or modifying drug release kinetics. They also alter the polarity and hydrogen-bonding capacity of the molecule.

Oxidation: While phenolic hydroxyl groups are generally resistant to oxidation compared to aliphatic alcohols, under specific conditions, the hydroxyl group might be oxidized, potentially leading to a quinolin-3-one derivative. Such a transformation would fundamentally alter the electronic distribution and reactivity of the quinoline core.

These derivatization strategies, by systematically modifying the core structure of this compound, allow for the generation of diverse chemical libraries. This systematic approach is essential for identifying lead compounds with optimized properties for specific applications.

Data Table: Derivatization Strategies for this compound

Derivatization StrategyReaction TypeModified PositionTypical Reagents/ConditionsChemical Space Expansion
Arylation/HeteroarylationSuzuki-Miyaura CouplingC7 (Bromine)Pd catalyst, base, boronic acid/esterIntroduction of diverse aromatic and heteroaromatic rings, significantly increasing structural complexity and modifying electronic properties.
AlkynylationSonogashira CouplingC7 (Bromine)Pd/Cu catalyst, base, terminal alkyneIntroduction of linear alkynyl functionalities, enabling further synthetic elaborations and extending molecular length.
AminationBuchwald-Hartwig AminationC7 (Bromine)Pd catalyst, base, amine (primary, secondary, aromatic)Introduction of various nitrogen-containing groups, altering polarity, hydrogen-bonding capacity, and potential for biological interactions.
Ether FormationO-AlkylationC3 (Hydroxyl)Base (e.g., K₂CO₃, NaH), alkyl halide/tosylateModifies lipophilicity, solubility, and hydrogen-bonding potential by replacing the hydroxyl proton with an alkyl group.
Ester FormationO-AcylationC3 (Hydroxyl)Base, acyl halide/anhydrideIntroduces ester functionalities, altering polarity, lipophilicity, and potentially serving as prodrug moieties.
Ketone FormationOxidation (Potential)C3 (Hydroxyl)Oxidizing agent (e.g., PCC, MnO₂)Conversion of the hydroxyl group to a ketone, fundamentally changing the electronic character and reactivity of the C3 position.

Compound Names Mentioned:

this compound

Aryl/heteroaryl-substituted 7-bromoquinolin-3-ols (e.g., 7-Phenylquinolin-3-ol)

Alkynyl-substituted 7-bromoquinolin-3-ols (e.g., 7-(Phenylethynyl)quinolin-3-ol)

Amino-substituted 7-bromoquinolin-3-ols (e.g., 7-(Anilino)quinolin-3-ol)

3-Alkoxy-7-bromoquinolines (e.g., 7-Bromo-3-methoxyquinoline)

3-Acyloxy-7-bromoquinolines (e.g., 7-Bromo-3-acetoxyquinoline)

7-Bromoquinolin-3(4H)-one

Iv. Computational and Theoretical Investigations of 7 Bromoquinolin 3 Ol and Quinoline Frameworks

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension, 3D-QSAR, are powerful computational methodologies extensively employed in medicinal chemistry to establish correlations between the chemical structure of molecules and their biological activities. These techniques aim to predict the activity of new compounds based on the properties of known active molecules, thereby guiding the design of novel therapeutic agents. For the quinoline (B57606) framework, which is a prevalent scaffold in many biologically active compounds, QSAR and 3D-QSAR studies have been instrumental in understanding how structural modifications influence efficacy against various targets, including those involved in cancer, bacterial infections, and viral diseases nih.govwisdomlib.orgasianpubs.orgimist.maresearchgate.netbenthamdirect.comwjpsonline.comresearchgate.netacs.org.

These studies typically involve the calculation of a wide array of molecular descriptors that numerically represent a molecule's physicochemical, topological, electronic, and steric properties. For 7-Bromoquinolin-3-ol, such descriptors can be derived from its chemical structure. Available computational data includes predicted values for XlogP (lipophilicity), LogP, Total Polar Surface Area (TPSA), number of hydrogen bond acceptors and donors, and the count of rotatable bonds uni.luchemscene.comchemscene.com. These parameters, along with others like molecular weight, polarizability, and van der Waals energy, serve as the input features for developing QSAR models.

Various statistical and machine learning techniques, such as multiple linear regression (MLR), artificial neural networks (ANN), k-nearest neighbors (KNN), and comparative molecular field analysis (CoMSIA), are utilized to build robust QSAR and 3D-QSAR models. These models are rigorously validated using metrics like R², Q², and predictive R² (pred_r²), ensuring their reliability and predictive power nih.govimist.marasayanjournal.co.innih.govfrontiersin.org. While specific QSAR models for this compound are not detailed in the literature, its structural features—the quinoline core, a bromine substituent at the 7-position, and a hydroxyl group at the 3-position—are characteristic of compounds that have been successfully analyzed using these methods. Studies on related quinoline derivatives have identified key structural features and electronic properties that significantly correlate with biological activity, providing a framework for understanding how modifications to the quinoline scaffold, such as those present in this compound, might influence its pharmacological profile nih.govresearchgate.net.

Table 1: Key Computational Descriptors for this compound

DescriptorValue (Approximate)Method/Source
XlogP2.8Predicted (PubChem)
LogP2.70 - 3.28Predicted (ChemScene)
TPSA (Ų)33.12Calculated (PubChem/ChemScene)
H-bond Acceptors2Calculated (PubChem/ChemScene)
H-bond Donors1Calculated (PubChem/ChemScene)
Rotatable Bonds0Calculated (PubChem/ChemScene)

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of modern drug discovery, offering an early assessment of a compound's pharmacokinetic and toxicological profile. These computational methods help identify potential liabilities before costly and time-consuming experimental testing, thereby reducing the attrition rate of drug candidates. Numerous studies have employed in silico tools to evaluate the ADMET properties of various quinoline derivatives, aiming to predict their behavior within a biological system and their potential for drug development wisdomlib.orgimist.mabenthamdirect.comucj.org.uaeurekaselect.comresearchgate.netresearchgate.netdost.gov.phmdpi.comsciensage.infonih.gov.

Tools such as pkCSM, SwissADME, ADMET 2.0, and Osiris Property Explorer are commonly used to predict a range of ADMET parameters. These include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), excretion pathways, and various toxicity endpoints such as mutagenicity, carcinogenicity, and hERG channel inhibition ucj.org.uaeurekaselect.comresearchgate.netdost.gov.phmdpi.comsciensage.infouq.edu.au. For many quinoline derivatives, these in silico evaluations have indicated favorable drug-like properties, including good oral bioavailability and acceptable pharmacokinetic profiles, suggesting their potential as therapeutic agents wisdomlib.orgimist.mabenthamdirect.comeurekaselect.comresearchgate.netmdpi.com. However, some studies also highlight potential issues, such as increased BBB penetration for certain derivatives, which could limit their application in central nervous system (CNS) therapies, or predict specific toxicities ucj.org.uasciensage.info. Lipinski's Rule of Five is frequently applied to assess the general drug-likeness of compounds wisdomlib.orgresearchgate.net.

While direct ADMET predictions for this compound are not extensively published, the general trends observed for quinoline derivatives suggest that such an evaluation would be a standard step in assessing its potential as a drug candidate. The computational descriptors available for this compound, such as its predicted LogP and TPSA, would serve as inputs for these in silico prediction models. Understanding these properties is crucial for determining its suitability for further experimental investigation.

Table 2: Common ADMET Properties and Their Significance in Drug Discovery

ADMET PropertyTypical Assessment Methods/ParametersSignificance in Drug Development
Absorption Intestinal Absorption (e.g., Caco-2 permeability), Blood-Brain Barrier (BBB) penetrationDetermines the extent to which a drug reaches systemic circulation and its ability to cross biological barriers to reach target sites.
Distribution Volume of Distribution (LogVD), Plasma Protein Binding, Tissue DistributionInfluences the concentration of the drug at target tissues and its overall distribution throughout the body.
Metabolism Metabolic Stability (e.g., CYP inhibition/induction), Metabolite IdentificationAffects the drug's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Excretion Clearance (CL), Renal/Hepatic Clearance, Half-life (t½)Dictates how efficiently the drug is eliminated from the body, influencing dosing frequency and accumulation.
Toxicity Mutagenicity, Carcinogenicity, Hepatotoxicity, hERG inhibition, CytotoxicityIdentifies potential safety liabilities and adverse effects that could preclude further development.

Compound Name List:

this compound

Vi. Future Research Directions and Perspectives for 7 Bromoquinolin 3 Ol

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

A significant area of exploration will be the application of green chemistry principles. This includes the use of greener solvents like water or bio-solvents, and the development of catalyst systems that are recyclable and operate under milder reaction conditions. Microwave-assisted organic synthesis (MAOS) and flow chemistry are promising techniques that can accelerate reaction times, improve energy efficiency, and allow for safer and more scalable production. The exploration of enzymatic catalysis could also offer highly selective and environmentally friendly synthetic alternatives.

Synthetic ApproachPotential Advantages
One-Pot Synthesis Reduced reaction time, fewer purification steps, lower solvent consumption.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.
Flow Chemistry Improved safety and scalability, precise control over reaction parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.

In-depth Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Preliminary investigations into the biological activities of quinoline (B57606) derivatives have revealed their potential in various therapeutic areas. For 7-Bromoquinolin-3-ol, comprehensive Structure-Activity Relationship (SAR) studies are crucial to elucidate the key structural features responsible for its biological effects. Future research will involve the systematic modification of the this compound scaffold. This will include altering the position and nature of the halogen substituent, as well as derivatizing the hydroxyl group at the 3-position.

By creating a library of analogues and screening them against a panel of biological targets, researchers can identify compounds with enhanced potency and selectivity. This data will be invaluable for understanding the molecular interactions between this compound derivatives and their biological targets, paving the way for the rational design of more effective therapeutic agents.

Development of New Applications in Emerging Technologies

Beyond its potential biological applications, the unique electronic and photophysical properties of the quinoline ring system make this compound a candidate for use in emerging technologies. Future research will likely explore its application in fields such as organic electronics, sensor technology, and materials science.

The presence of the bromine atom and the hydroxyl group provides handles for further functionalization, allowing for the fine-tuning of its electronic properties. This could lead to the development of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors capable of detecting specific analytes with high sensitivity and selectivity. The ability of the quinoline nitrogen to coordinate with metal ions also opens up possibilities for its use in catalysis and as a building block for functional metal-organic frameworks (MOFs).

Advanced Computational Design and Predictive Modeling

Computational chemistry will play a pivotal role in accelerating the discovery and development of this compound and its derivatives. Advanced computational techniques, such as Density Functional Theory (DFT) and molecular docking, can be employed to predict the geometric, electronic, and spectroscopic properties of novel analogues before their synthesis.

These predictive models can guide the design of compounds with desired characteristics, whether for enhanced biological activity or specific material properties. Virtual screening of large compound libraries against biological targets can identify promising candidates for further experimental investigation, significantly reducing the time and cost associated with drug discovery. Furthermore, computational studies can provide insights into reaction mechanisms, aiding in the optimization of synthetic pathways.

Scalability and Industrial Implementation of Synthesis and Application

For any promising compound to make a real-world impact, its synthesis must be scalable and economically viable. Future research on this compound will need to address the challenges of transitioning from laboratory-scale synthesis to industrial production. This involves optimizing reaction conditions for large-scale reactors, developing efficient purification methods, and ensuring the availability and cost-effectiveness of starting materials.

Collaboration between academic researchers and industrial partners will be essential to bridge the gap between discovery and application. Process optimization and the development of robust manufacturing protocols will be key to realizing the full commercial potential of this compound and its derivatives, whether in the pharmaceutical, electronics, or materials sectors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromoquinolin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves bromination of quinolin-3-ol derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization requires screening solvents (e.g., DMF or THF), temperatures (40–80°C), and stoichiometric ratios to maximize yield. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography. For analogous brominated quinoline derivatives, purity >95% is achievable with careful recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on bromine-induced deshielding of adjacent protons.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per industrial standards) using reverse-phase columns and UV detection .

Q. How should researchers handle storage and stability testing for this compound?

  • Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Conduct accelerated stability studies under varying temperatures (25°C, 40°C) and humidity (60% RH) over 4–12 weeks. Monitor degradation via HPLC and FTIR to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions in catalytic activity (e.g., Suzuki-Miyaura coupling) may arise from ligand steric effects or solvent polarity. Use kinetic profiling (e.g., in situ IR spectroscopy) and DFT calculations to map reaction pathways. Triangulate findings with control experiments (e.g., ligand-free conditions) and replicate results across multiple batches .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50_{50} values.
  • Selectivity Screening : Compare activity against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects.
  • Structural Validation : Co-crystallize the compound with target enzymes (X-ray crystallography) to confirm binding modes .

Q. How can researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer : Discrepancies often stem from solvent polarity or pH variations. Use a standardized protocol:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–10).
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with solubility trends .

Q. What methodological frameworks support interdisciplinary studies (e.g., material science and pharmacology) involving this compound?

  • Methodological Answer :

  • Mixed-Methods Design : Combine quantitative assays (e.g., cytotoxicity) with qualitative SEM/EDS analysis for nanoparticle-drug composites.
  • Triangulation : Validate findings using orthogonal techniques (e.g., fluorescence microscopy and HPLC for drug release kinetics) .

Key Recommendations for Methodological Rigor

  • Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and kinetic data) to resolve conflicting literature claims .
  • Ethical Documentation : Follow ICH guidelines for preclinical data integrity, including detailed batch records and safety protocols .
  • Interdisciplinary Validation : Use mixed-methods approaches to bridge chemical synthesis and biological application studies .

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Feasible Synthetic Routes

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7-Bromoquinolin-3-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.